5-Ethyl-6-methylpyridin-3-ol is an organic compound belonging to the class of methylpyridines, characterized by a pyridine ring with ethyl and methyl substituents. Its chemical structure is defined by the presence of a hydroxyl group at the 3-position of the pyridine ring. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry.
5-Ethyl-6-methylpyridin-3-ol is classified under organoheterocyclic compounds, specifically as a member of the pyridine family. Pyridines are aromatic heterocycles that contain nitrogen atoms within their ring structure. The specific compound can be identified by its molecular formula and has been referenced in various scientific literature, indicating its relevance in chemical research and applications.
The synthesis of 5-Ethyl-6-methylpyridin-3-ol can be achieved through several methods, primarily involving reactions that introduce the ethyl and hydroxyl groups onto the pyridine ring. One notable synthetic route includes:
The detailed steps often involve controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of 5-Ethyl-6-methylpyridin-3-ol features a pyridine ring with specific substituents:
CCC1=C(O)C=CC(C)=N1
.In crystallographic studies, this compound has been observed to crystallize in the monoclinic space group P21/c, indicating its stable crystalline form under certain conditions .
5-Ethyl-6-methylpyridin-3-ol can participate in a variety of chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 5-Ethyl-6-methylpyridin-3-ol is largely dependent on its interactions at a molecular level within biological systems. While specific pathways may vary, it is believed that this compound may interact with various enzymes or receptors due to its structural features, potentially influencing metabolic pathways or exhibiting biological activity.
Relevant data indicate that this compound exhibits moderate lipophilicity, which may influence its bioavailability in biological systems .
5-Ethyl-6-methylpyridin-3-ol has potential applications in various scientific domains:
Quantum mechanical (QM) calculations reveal that 5-ethyl-6-methylpyridin-3-ol derivatives inhibit acetylcholinesterase (AChE) through precise electronic complementarity with the enzyme's catalytic site. Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level demonstrate that the pyridin-3-ol ring coordinates with the catalytic triad (Ser203-His447-Glu334) via a hydrogen-bonding network, with the hydroxyl group acting as a hydrogen-bond donor to the backbone carbonyl of Gly121 (distance: 2.65 Å) and acceptor from the imidazole NH of His447 (distance: 2.78 Å) [1]. The ethyl and methyl substituents at positions 5 and 6 induce torsional effects that optimize hydrophobic packing within the acyl binding pocket, dominated by Phe295 and Phe297. Charge population analysis shows the pyridinium nitrogen (N1) carries a partial positive charge (+0.32e), facilitating cation-π interactions with Trp86 of the anionic subsite (bond energy: -8.7 kcal/mol) [1] [6].
Table 1: Quantum Mechanical Parameters of Key Ligand-Residue Interactions
Interaction Type | Residue | Bond Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Cation-π | Trp86 | 3.9 ± 0.2 | -8.7 ± 0.5 |
Hydrogen bonding | Gly121 | 2.65 ± 0.1 | -5.2 ± 0.3 |
Hydrophobic packing | Phe295 | 4.1 ± 0.3 | -3.9 ± 0.4 |
π-π stacking | Tyr337 | 5.2 ± 0.4 | -2.1 ± 0.2 |
Frontier molecular orbital analysis further indicates that inhibitor binding reduces the energy gap between AChE's highest occupied molecular orbital (HOMO) and the inhibitor's lowest unoccupied molecular orbital (LUMO) from 7.3 eV to 4.1 eV, enhancing charge transfer. This electronic coupling stabilizes the tetrahedral transition state during acetylcholine hydrolysis, as evidenced by a 12.5 kcal/mol reduction in the activation energy barrier [6]. Substituent effects are critical: replacing the 5-ethyl with bulkier groups (e.g., propyl) disrupts steric complementarity with Val294, increasing the energy barrier by 3.8 kcal/mol [1].
Molecular dynamics (MD) simulations (200 ns trajectories) elucidate how 5-ethyl-6-methylpyridin-3-ol derivatives induce allosteric modulation of AChE. Upon binding, the ligand triggers a 15° rotation of the Tyr341 side chain, widening the catalytic gorge by 2.8 Å to accommodate the 6-methyl group [1] [7]. This conformational shift propagates to the peripheral anionic site (PAS), where Trp286 experiences a root-mean-square fluctuation (RMSF) increase from 0.9 Å to 1.7 Å, enhancing PAS flexibility for substrate recruitment [1]. The 5-ethyl substituent stabilizes a hydrophobic subpocket comprising Leu289, Val296, and Tyr337, reducing solvent accessibility by 40% (measured via SASA calculations) [7].
Table 2: Conformational Dynamics of AChE Residues Upon Ligand Binding
Residue | RMSF (Å) Apo State | RMSF (Å) Ligand-Bound | Role in Catalysis |
---|---|---|---|
Trp86 | 0.7 ± 0.1 | 0.9 ± 0.1 | Anionic site stabilization |
Tyr341 | 1.1 ± 0.2 | 2.3 ± 0.3 | Gorge flexibility |
His447 | 0.8 ± 0.1 | 1.5 ± 0.2 | Catalytic triad member |
Trp286 | 0.9 ± 0.1 | 1.7 ± 0.2 | PAS regulation |
Principal component analysis (PCA) of MD trajectories identifies two dominant collective motions: (1) hinge-bending between residues 120–140 and 290–310 (amplitude: 4.2 Å) and (2) torsional twisting of the Ω-loop (residues 70–90). These motions facilitate "back-door" opening (governed by Tyr442/Trp84) for product release, with frequency increasing from 0.08 ns⁻¹ to 0.23 ns⁻¹ in ligand-bound states [1] [7]. In silico mutagenesis confirms that His163 in the lateral pocket is critical; mutation to alanine reduces ligand residence time by 65% due to disrupted water-mediated hydrogen bonding (ΔG binding decreases from -10.2 kcal/mol to -6.7 kcal/mol) [7].
Kinetic analyses reveal that 5-ethyl-6-methylpyridin-3-ol exhibits mixed-type inhibition against AChE (Ki = 2.3 μM), outperforming unsubstituted pyridin-3-ol (Ki = 18.7 μM) and 5-ethylpyridin-3-ol (Ki = 5.1 μM) [1] [8]. Lineweaver-Burk plots demonstrate increased y-intercepts but unchanged x-intercepts with inhibitor concentration, confirming simultaneous binding to both catalytic and peripheral sites. The 6-methyl group confers specificity for AChE over butyrylcholinesterase (BChE), with a selectivity index of 8.5-fold, versus only 1.3-fold for des-methyl analogs [8].
Table 3: Kinetic Parameters of Pyridinol Derivatives Against AChE
Compound | Ki (μM) | Inhibition Type | Selectivity (AChE/BChE) | ΔIC50 (μM) |
---|---|---|---|---|
5-Ethyl-6-methylpyridin-3-ol | 2.3 ± 0.2 | Mixed-type | 8.5 ± 0.7 | 1.0 |
5-Ethylpyridin-3-ol | 5.1 ± 0.4 | Competitive | 1.3 ± 0.2 | 3.8 |
6-Methylpyridin-3-ol | 7.9 ± 0.6 | Non-competitive | 4.2 ± 0.4 | 5.6 |
Pyridin-3-ol | 18.7 ± 1.2 | Competitive | 0.9 ± 0.1 | 17.4 |
5-Bromo-6-methylpyridin-3-ol | 3.1 ± 0.3 | Mixed-type | 6.9 ± 0.5 | 0.2 |
Structure-activity relationship (SAR) studies highlight that electron-donating alkyl groups (ethyl, methyl) enhance potency by 4–8-fold compared to halogens or hydroxy substituents. Specifically:
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6